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Compound of Interest

Compound Name: Tri-O-acetyl-D-galactal-13C-1

Cat. No.: B584027

Introduction

Tri-O-acetyl-D-galactal is a versatile building block in carbohydrate chemistry, frequently utilized
in the synthesis of oligosaccharides and glycoconjugates. The introduction of a stable isotope
label, such as Carbon-13, at a specific position is invaluable for mechanistic studies, metabolic
tracking, and as an internal standard in mass spectrometry-based analyses. This application
note provides a detailed protocol for the synthesis of Tri-O-acetyl-D-galactal-13C-1,
commencing from the commercially available D-galactose-1-13C. The synthetic pathway
follows the well-established Fischer-Zach glycal synthesis, which involves a three-step process:
peracetylation of the starting sugar, formation of a glycosyl bromide intermediate, and
subsequent reductive elimination to form the glycal.

Overall Reaction Scheme

D-galactose-1-13C is first peracetylated to yield penta-O-acetyl-a,3-D-galactopyranose-1-13C.
This intermediate is then treated with a solution of hydrogen bromide in acetic acid to form
2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl bromide-1-13C. The final step involves a reductive
elimination of the glycosyl bromide using zinc dust to afford the desired product, Tri-O-acetyl-
D-galactal-13C-1.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis of Tri-O-
acetyl-D-galactal-13C-1, based on typical yields for the analogous unlabeled synthesis.[1]
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Experimental Protocols
Materials and Reagents
e D-galactose-1-13C
e Dichloromethane (DCM)
e Acetic Anhydride
» Perchloric Acid (catalytic amount)
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e Hydrogen Bromide in Acetic Acid (33 wt. %)
e Zinc Dust

e Sodium Dihydrogen Phosphate (NaH2POa)
e Acetone

o Ethyl Acetate

» Saturated Sodium Bicarbonate Solution

e Brine

e Anhydrous Magnesium Sulfate (MgSQOa)
 Silica Gel for column chromatography

e Petroleum Ether

Step 1: Synthesis of Penta-O-acetyl-a,3-D-
galactopyranose-1-13C

» To a stirred solution of D-galactose-1-13C (500 mg, 2.76 mmol) in dichloromethane (DCM),
add acetic anhydride (1.5 mL).

» Cool the mixture to 0 °C in an ice bath.

o Carefully add a catalytic amount of perchloric acid.

« Stir the reaction at 0 °C for 30 minutes.

o Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction with ice-cold water and dilute with ethyl acetate.

e Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

Step 2: Synthesis of 2,3,4,6-Tetra-O-acetyl-a-D-
galactopyranosyl bromide-1-13C

¢ Dissolve the crude penta-O-acetyl-a,3-D-galactopyranose-1-13C in a minimal amount of
DCM.

e Cool the solution to 0 °C.

e Add a solution of hydrogen bromide in acetic acid (1 mL) dropwise.

« Stir the reaction mixture at room temperature for 6 hours.

e Monitor the reaction by TLC.

¢ Once the reaction is complete, quench with ice-cold water and dilute with ethyl acetate.
o Wash the organic layer with a saturated solution of sodium bicarbonate twice.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude glycosyl bromide.

Step 3: Synthesis of Tri-O-acetyl-D-galactal-13C-1

o To the crude 2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl bromide-1-13C, add zinc dust (0.82
g, 12.5 mmol) and sodium dihydrogen phosphate (4.6 g, 38.4 mmol) in acetone.

« Stir the reaction mixture vigorously at room temperature for 3 hours.
o Monitor the reaction by TLC (eluent: 2:1 petroleum ether/ethyl acetate).
» Upon completion, filter the reaction mixture and extract the filtrate with ethyl acetate.

e Wash the combined organic phases with water, saturated sodium bicarbonate solution, and
brine.
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» Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced
pressure.

 Purify the residue by silica gel column chromatography (eluent: 4:1 to 2:1 petroleum
ether/ethyl acetate) to afford Tri-O-acetyl-D-galactal-13C-1 as the final product.[1]

Visualizations
Experimental Workflow
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Caption: Synthetic workflow for Tri-O-acetyl-D-galactal-13C-1.

Synthesis Workflow for Tri-O-acetyl-D-galactal-13C-1
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Logical Relationship of Synthesis Steps

Logical Progression of Synthesis
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Caption: Chemical transformations in the synthesis pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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13c-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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